Octachlorotrisilane
Overview
Description
Octachlorotrisilane, with the chemical formula Cl₈Si₃, is a chlorosilane compound known for its unique properties and applications. It is a colorless liquid with a molecular weight of 367.88 g/mol and a boiling point of approximately 211.4°C . This compound is primarily used in the synthesis of high-purity silicon materials and as a precursor in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octachlorotrisilane can be synthesized through the reaction of hexachlorodisilane with chlorosilane in the presence of a nonthermal plasma . The process involves exposing hexachlorodisilane to a plasma environment, which facilitates the formation of this compound. The reaction conditions typically include a controlled atmosphere and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the distillation of the reaction mixture to obtain high-purity this compound . The use of protective gases and filtration techniques ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Octachlorotrisilane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form silicon dioxide and chlorine gas.
Reduction: Can be reduced to form lower chlorosilanes.
Substitution: Undergoes substitution reactions with nucleophiles to form different organosilicon compounds.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxygen or air at elevated temperatures.
Reduction: Requires reducing agents such as hydrogen gas or metal hydrides.
Substitution: Common reagents include alcohols, amines, and other nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Silicon dioxide and chlorine gas.
Reduction: Lower chlorosilanes such as trichlorosilane.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Octachlorotrisilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of high-purity silicon materials and silicon-based compounds.
Biology: Employed in the preparation of silicon-based biomaterials and as a reagent in biochemical studies.
Medicine: Investigated for its potential use in drug delivery systems and medical implants.
Industry: Utilized in the production of semiconductors, silicon wafers, and other electronic components.
Mechanism of Action
The mechanism of action of octachlorotrisilane involves its ability to undergo various chemical reactions, leading to the formation of different silicon-based compounds. The molecular targets and pathways involved include the interaction with nucleophiles, oxidation-reduction reactions, and the formation of silicon-oxygen bonds. These reactions are facilitated by the unique structure of this compound, which allows for the formation of stable intermediates and products .
Comparison with Similar Compounds
Similar Compounds
Hexachlorodisilane (Si₂Cl₆): Used as a precursor in the synthesis of octachlorotrisilane.
Trichlorosilane (SiHCl₃): A common chlorosilane used in the production of high-purity silicon.
Tetrachlorosilane (SiCl₄): Another chlorosilane with similar applications in silicon synthesis.
Uniqueness of this compound
This compound is unique due to its higher chlorine content and its ability to form a variety of silicon-based compounds through different chemical reactions. Its stability and reactivity make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
trichloro-[dichloro(trichlorosilyl)silyl]silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl8Si3/c1-9(2,3)11(7,8)10(4,5)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKOFHKJGUNVTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl8Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065551 | |
Record name | Octachlorotrisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to straw-colored liquid with an acrid odor like hydrogen chloride; [Gelest MSDS] | |
Record name | 1,1,1,2,2,3,3,3-Octachlorotrisilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19153 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13596-23-1 | |
Record name | 1,1,1,2,2,3,3,3-Octachlorotrisilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13596-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octachlorotrisilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013596231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trisilane, 1,1,1,2,2,3,3,3-octachloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octachlorotrisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octachlorotrisilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.659 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTACHLOROTRISILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98T4BE9Y7H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.